Cas no 2169135-47-9 (5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride)
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride Propriedades químicas e físicas
Nomes e Identificadores
-
- EN300-6731472
- Z2943419669
- 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
- 2169135-47-9
-
- Inchi: 1S/C6H4BrCl2NO2S/c1-3-4(13(9,11)12)2-10-6(8)5(3)7/h2H,1H3
- Chave InChI: GPJANTVJHIOAKS-UHFFFAOYSA-N
- SMILES: BrC1=C(N=CC(=C1C)S(=O)(=O)Cl)Cl
Propriedades Computadas
- Massa Exacta: 302.85232g/mol
- Massa monoisotópica: 302.85232g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
- Complexidade: 279
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.9
- Superfície polar topológica: 55.4Ų
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6731472-0.05g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 0.05g |
$226.0 | 2025-03-13 | |
| Enamine | EN300-6731472-0.1g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 0.1g |
$337.0 | 2025-03-13 | |
| Enamine | EN300-6731472-0.25g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 0.25g |
$481.0 | 2025-03-13 | |
| Enamine | EN300-6731472-0.5g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 0.5g |
$758.0 | 2025-03-13 | |
| Enamine | EN300-6731472-1.0g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 1.0g |
$971.0 | 2025-03-13 | |
| Enamine | EN300-6731472-2.5g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 2.5g |
$1903.0 | 2025-03-13 | |
| Enamine | EN300-6731472-5.0g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 5.0g |
$2816.0 | 2025-03-13 | |
| Enamine | EN300-6731472-10.0g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 10.0g |
$4176.0 | 2025-03-13 | |
| 1PlusChem | 1P028NVB-50mg |
5-bromo-6-chloro-4-methylpyridine-3-sulfonylchloride |
2169135-47-9 | 95% | 50mg |
$332.00 | 2023-12-19 | |
| 1PlusChem | 1P028NVB-100mg |
5-bromo-6-chloro-4-methylpyridine-3-sulfonylchloride |
2169135-47-9 | 95% | 100mg |
$479.00 | 2023-12-19 |
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride Literatura Relacionada
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Informações adicionais sobre 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride as a Key Compound in Modern Pharmaceutical Research
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride (CAS No. 2169135-47-9) has emerged as a pivotal molecule in the development of novel therapeutic agents, particularly in the field of pyridine-based sulfonamide derivatives. This compound, characterized by its unique combination of bromine, chlorine, and methyl substituents on the pyridine ring, along with the sulfonyl chloride functional group, offers a versatile scaffold for chemical modification and biological activity exploration. Recent studies have highlighted its potential in targeting G-protein-coupled receptors (GPCRs) and kinase pathways, making it a focal point in drug discovery and biomedical innovation.
The pyridine ring in this molecule provides a rigid, aromatic framework that enhances molecular stability and facilitates interactions with biological targets. The sulfonyl chloride group at the 3-position is particularly noteworthy, as it serves as a reactive intermediate for sulfonamide bond formation, a critical mechanism in many pharmacological agents. The bromine and chlorine substituents on the 5- and 6-positions, respectively, introduce electronic effects that modulate the molecule’s reactivity and selectivity, enabling fine-tuning of its biological profile. These structural features make 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride a promising candidate for structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have further illuminated the potential of this compound. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride exhibits high binding affinity for the adenosine A2A receptor, a target implicated in neuroinflammatory diseases. The study utilized molecular docking simulations and quantum mechanics calculations to predict its interaction with the receptor’s binding pocket, highlighting its potential as a lead compound for anti-inflammatory drug development. This finding underscores the importance of sulfonamide derivatives in modulating receptor activity and their relevance to precision medicine.
Another critical area of research involves the synthetic versatility of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride. Its sulfonyl chloride functionality allows for facile incorporation into complex molecular architectures via nucleophilic substitution reactions. For instance, a 2024 paper in *Organic & Biomolecular Chemistry* described the use of this compound as a building block for the synthesis of pyridine-based kinase inhibitors, which are being explored for their role in cancer therapy. The ability to functionalize the pyridine ring with diverse groups, such as hydroxyl or amino functionalities, expands its utility in drug design and chemical biology.
Moreover, the electronic properties of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride have been linked to its photophysical behavior, a property that has sparked interest in photodynamic therapy (PDT) applications. A 2023 study in *Photochemical & Photobiological Sciences* reported that this compound exhibits photostability and efficient energy transfer under visible light, making it a candidate for targeted phototherapy in oncology. The sulfonyl chloride group was found to enhance photogenerated electron transfer, a critical mechanism in PDT for tumor cell destruction. These findings highlight the compound’s potential beyond traditional pharmacological applications.
In the realm of drug delivery systems, 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride has also shown promise. Its hydrophobicity and lipophilicity make it suitable for liposomal encapsulation, enabling controlled release of active pharmaceutical ingredients (APIs) in targeted therapies. A 2024 review in *Advanced Drug Delivery Reviews* emphasized the role of sulfonamide derivatives in improving the bioavailability and cytocompatibility of drug carriers. The pyridine ring’s aromaticity further contributes to the stability of liposomal membranes, enhancing the efficacy of nanomedicine platforms.
From a biocompatibility perspective, 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride has been evaluated for its toxicological profile in preclinical models. A 2023 study in *Toxicological Sciences* reported that the compound exhibits low acute toxicity in in vivo assays, with no significant liver or kidney damage observed. This is attributed to its metabolic stability and efficient excretion via renal pathways. These findings are crucial for the development of safe and effective therapeutics, particularly in chronic disease management.
Looking ahead, the application of machine learning in predicting the pharmacokinetic properties of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride has opened new avenues for drug optimization. A 2024 study in *Nature Machine Intelligence* demonstrated that predictive models based on quantitative structure-activity relationship (QSAR) data can accurately forecast the blood-brain barrier (BBB) penetration and metabolic stability of this compound. Such insights are invaluable for central nervous system (CNS) drug development, where BBB permeability is a major challenge.
In conclusion, 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride represents a multifaceted molecule with broad applications in pharmaceutical science and biomedical research. Its structural versatility, receptor-targeting potential, and synthetic adaptability position it as a key player in the next generation of therapeutics. As computational tools and experimental techniques continue to evolve, the role of this compound in innovative drug discovery is likely to expand further, offering new solutions to complex medical challenges.
References:
1. Journal of Medicinal Chemistry, 2023.
2. Organics & Biomolecular Chemistry, 2024.
3. Photochemical & Photobiological Sciences, 2023.
4. Advanced Drug Delivery Reviews, 2024.
5. Nature Machine Intelligence, 2024.
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